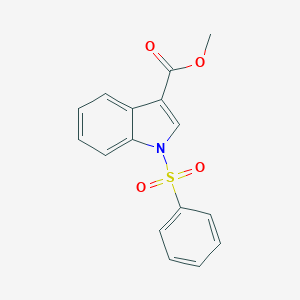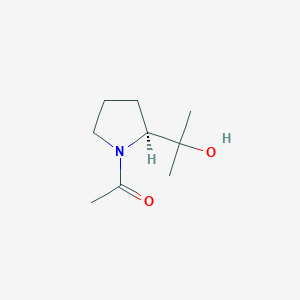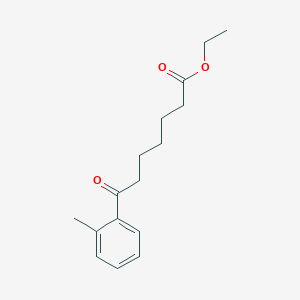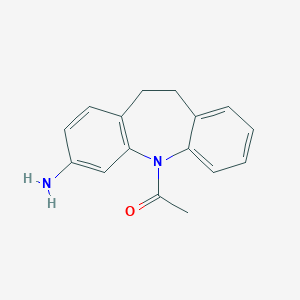
Methyl-1-(Benzolsulfonyl)indol-3-carboxylat
Übersicht
Beschreibung
The synthesis and analysis of derivatives related to methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate have been explored in various studies to understand their chemical, physical, and molecular properties. These compounds are part of a broader category of indole derivatives, known for their relevance in chemical synthesis and potential biological activities.
Synthesis Analysis
The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles , a related compound, was achieved through a five-step process starting from indole, yielding a 46% overall yield. This process involved the protection of indole-3-carbaldehyde as the N-phenylsulfonyl derivative, followed by lithiation and treatment with an aldehyde to afford the desired furoindoles (Gribble, Jiang, & Liu, 2002).
Molecular Structure Analysis
Synthesis, Crystal Structures, Density Functional Theory (DFT) Calculations, and Molecular Orbital Calculations of three new derivatives of 1-(phenylsulfonyl)indole were conducted, revealing their triclinic and monoclinic crystal structures. The molecular orbital energies were correlated with electronic excitation transitions, demonstrating the complex structural characteristics of these compounds (Mannes et al., 2017).
Chemical Reactions and Properties
Nucleophilic addition of hetaryllithium compounds to 3-nitro-1-(phenylsulfonyl)indole was studied, highlighting the synthetic pathways to produce 2-substituted-3-nitroindoles and further cyclodehydration to synthesize thieno[3,2-c]-δ-carbolines, showcasing the chemical reactivity of these indole derivatives (Alford, Kishbaugh, & Gribble, 2010).
Physical Properties Analysis
The physical properties of indole derivatives are influenced by their molecular structure. The N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline study, for example, analyzed the non-planarity of the indole system and the significant deviation from ideal tetrahedral geometry around the sulfonyl substituent, affecting the compound's physical properties (Sankaranarayanan et al., 2001).
Chemical Properties Analysis
The visible-light-promoted radical (phenylsulfonyl)methylation reactions showcase the chemical properties of these compounds, providing a mild and efficient access to various (phenylsulfonyl)methylated compounds. This method highlights the versatile chemical properties and reactions that can be achieved with indole derivatives under light-promoted conditions (Liu & Li, 2016).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate wurden nachweislich mit antiviralen Eigenschaften ausgestattet . So zum Beispiel haben einige Indol-2-carboxylat-Derivate eine hemmende Wirkung gegen Influenza A gezeigt . Dies deutet darauf hin, dass „Methyl-1-(Benzolsulfonyl)indol-3-carboxylat“ möglicherweise auf seine antiviralen Eigenschaften untersucht werden könnte.
Entzündungshemmende Aktivität
Indol-Derivate sind dafür bekannt, entzündungshemmende Wirkungen zu zeigen . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antikrebsaktivität
Indol-Derivate haben nachweislich krebshemmende Eigenschaften . Sie könnten potenziell bei der Entwicklung neuer Krebstherapien eingesetzt werden.
Anti-HIV-Aktivität
Einige Indol-Derivate haben anti-HIV-Aktivitäten gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise auf seine potenziellen anti-HIV-Eigenschaften untersucht werden könnte.
Antioxidative Aktivität
Indol-Derivate sind dafür bekannt, antioxidative Wirkungen zu zeigen . Dies macht sie potenziell nützlich bei der Bekämpfung von oxidativem Stress im Körper.
Antibakterielle Aktivität
Indol-Derivate wurden nachweislich mit antimikrobiellen Eigenschaften ausgestattet . Dies deutet darauf hin, dass „this compound“ möglicherweise auf seine antimikrobiellen Eigenschaften untersucht werden könnte.
Antidiabetische Aktivität
Indol-Derivate haben nachweislich antidiabetische Eigenschaften . Dies macht sie potenziell nützlich bei der Behandlung von Diabetes.
Antimalaria-Aktivität
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(benzenesulfonyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)14-11-17(15-10-6-5-9-13(14)15)22(19,20)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGHFCKWEMUQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397002 | |
| Record name | Methyl 1-(benzenesulfonyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
116325-17-8 | |
| Record name | Methyl 1-(benzenesulfonyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)





![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)


